molecular formula C13H22O2 B13807887 2-Methyl-5-(1-methylethylidene)cyclohexyl propionate CAS No. 55066-57-4

2-Methyl-5-(1-methylethylidene)cyclohexyl propionate

Cat. No.: B13807887
CAS No.: 55066-57-4
M. Wt: 210.31 g/mol
InChI Key: BJSRPZMUHWIMMD-UHFFFAOYSA-N
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Description

2-Methyl-5-(1-methylethylidene)cyclohexyl propionate is an organic compound with the molecular formula C10H16O. It is a derivative of cyclohexanone and is known for its unique chemical structure and properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(1-methylethylidene)cyclohexyl propionate typically involves the reaction of cyclohexanone with isopropylidene derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to specific conditions to promote the reaction. The product is then purified using techniques such as distillation or crystallization to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1-methylethylidene)cyclohexyl propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Methyl-5-(1-methylethylidene)cyclohexyl propionate is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(1-methylethylidene)cyclohexyl propionate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pulegone: A stereoisomer of 2-Methyl-5-(1-methylethylidene)cyclohexyl propionate with similar chemical properties.

    Cyclohexanone derivatives: Other derivatives of cyclohexanone with varying substituents and reactivity.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.

Properties

CAS No.

55066-57-4

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

(2-methyl-5-propan-2-ylidenecyclohexyl) propanoate

InChI

InChI=1S/C13H22O2/c1-5-13(14)15-12-8-11(9(2)3)7-6-10(12)4/h10,12H,5-8H2,1-4H3

InChI Key

BJSRPZMUHWIMMD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1CC(=C(C)C)CCC1C

Origin of Product

United States

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